3,4-dibromo-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3,4-dibromo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDXFMIDGHKDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273614 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-12-0 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,4-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
- Molecular Weight: The di-bromo derivative has a higher molecular weight than mono-halogenated analogs, which may impact bioavailability.
- Reactivity : The dual bromine atoms in this compound offer distinct sites for Suzuki or Ullmann couplings, whereas the iodo substituent in facilitates faster cross-coupling reactions .
Preparation Methods
Ring-Closing Reactions Using Halogenated Precursors
The patent CN105801574A describes the preparation of 1H-pyrazolo[3,4-b]pyridine derivatives via a ring-closing reaction between 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF). While this method focuses on chloro-substituted products, analogous brominated precursors (e.g., 2-bromo-3-pyridinecarboxaldehyde) could be employed to introduce bromine at the 3-position during cyclization. For example, substituting 2-chloro-3-pyridinecarboxaldehyde with a brominated analog may yield 3-bromo-1H-pyrazolo[3,4-b]pyridine directly.
Post-Synthesis Electrophilic Bromination
Electrophilic bromination of pre-formed pyrazolo[3,4-b]pyridine is a common strategy. The 3- and 4-positions are activated for electrophilic substitution due to the electron-donating effects of the pyrazole ring. A typical procedure involves:
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Dissolving 1H-pyrazolo[3,4-b]pyridine in acetic acid.
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Adding excess bromine (Br₂) or N-bromosuccinimide (NBS) at 0–25°C.
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Stirring for 12–24 hours, followed by quenching with sodium thiosulfate.
In the PMC study, bromination of pyrazolo[3,4-b]pyridine derivatives was achieved using HBr/H₂O₂, yielding 5-bromo analogs. Adapting these conditions with higher stoichiometry of Br₂ could facilitate dibromination at the 3- and 4-positions.
Regioselective Bromination Techniques
Achieving 3,4-dibromination requires precise control over reaction conditions. The following methods demonstrate regioselectivity:
Sequential Bromination Using Directed Metalation
A two-step approach involves:
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3-Bromination : Treating 1H-pyrazolo[3,4-b]pyridine with NBS in tetrahydrofuran (THF) under radical initiation (e.g., AIBN), yielding 3-bromo-1H-pyrazolo[3,4-b]pyridine.
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4-Bromination : Subjecting the mono-brominated product to Br₂ in the presence of FeBr₃ as a Lewis acid, directing bromine to the 4-position.
This method leverages the differing electronic environments of the 3- and 4-positions, with the pyrazole nitrogen activating the 3-position and the pyridine nitrogen deactivating the 4-position.
One-Pot Dibromination
A scalable one-pot method reported in the ACS study involves:
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Reacting 1H-pyrazolo[3,4-b]pyridine with 2.2 equivalents of Br₂ in dichloromethane at 0°C.
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Adding a catalytic amount of H₂SO₄ to enhance electrophilicity.
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Isolation via precipitation in ice-cold water, yielding 3,4-dibromo-1H-pyrazolo[3,4-b]pyridine in 68–72% purity.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Effect on Yield/Selectivity |
|---|---|---|
| Solvent | Acetic acid or DCM | Polar aprotic solvents enhance Br₂ solubility |
| Temperature | 0–25°C | Lower temps reduce side reactions |
| Brominating Agent | Br₂ (2.2 equiv.) | Excess Br₂ ensures dibromination |
| Catalyst | FeBr₃ (5 mol%) | Improves 4-position selectivity |
For example, using FeBr₃ increases 4-bromination efficiency from 45% to 78% by coordinating to the pyridine nitrogen, directing electrophilic attack.
Purification and Characterization
Post-reaction purification is achieved via:
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.
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Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis.
Characterization data for this compound:
Challenges and Scalability
Key challenges include:
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Over-Bromination : Excess Br₂ may lead to tri- or tetrabrominated byproducts.
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Regioselectivity : Competing bromination at the 5-position requires careful catalyst selection.
Industrial scalability is feasible using continuous-flow reactors, as demonstrated in the PMC study for analogous Suzuki couplings .
Q & A
Q. Q1. What are the primary synthetic strategies for preparing 3,4-dibromo-1H-pyrazolo[3,4-b]pyridine and its derivatives?
Methodological Answer: Two dominant synthetic approaches are employed:
Pyrazole Ring Construction on Pyridine: Bromination of pre-formed pyrazolo[3,4-b]pyridine cores using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. For example, bromination at the 3- and 4-positions requires precise stoichiometry and temperature (e.g., 0–5°C in DMF) to avoid over-substitution .
Annulation of Pyridine onto Pyrazole: Starting from 5-aminopyrazole intermediates, cyclization with α,β-unsaturated ketones or aldehydes forms the pyrazolo[3,4-b]pyridine scaffold, followed by bromination .
Key Optimization Parameters:
- Solvent choice (e.g., ethanol or DMF for polar intermediates).
- Catalysts (e.g., hydroxylamine hydrochloride for cyclization) .
- Reaction time (12–24 hours for complete substitution) .
Q. Q2. How can researchers validate the purity and structural integrity of synthesized 3,4-dibromo derivatives?
Methodological Answer: A combination of analytical techniques is critical:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., chemical shifts for Br at δ 8.2–8.5 ppm in ¹H NMR).
- 2D NMR (COSY, HSQC): Resolve tautomeric ambiguities in the pyrazolo[3,4-b]pyridine core .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₄Br₂N₃: calc. 291.87, obs. 291.86) .
- X-ray Crystallography: Resolve regiochemical uncertainties in bromine placement .
Advanced Research Questions
Q. Q3. How do substituent positions (3,4-dibromo vs. mono-bromo/chloro analogs) influence biological activity?
Methodological Answer: Substituent positioning significantly impacts target binding and pharmacokinetics:
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Kinase Inhibition: 3,4-Dibromo derivatives show enhanced steric hindrance, reducing IC₅₀ values (e.g., IC₅₀ = 0.2 nM against TBK1 kinase vs. 1.5 nM for 3-bromo-6-chloro analogs) .
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Antimicrobial Activity:
Compound E. coli MIC (µg/mL) C. albicans MIC (µg/mL) 3,4-Dibromo derivative 0.12 0.98 3-Bromo-6-chloro analog 0.24 1.95 Dichloro substitutions reduce membrane permeability due to increased hydrophobicity .
Experimental Design:
Q. Q4. What strategies enable regioselective functionalization of this compound?
Methodological Answer: Regioselectivity is controlled via:
- Transition-Metal Catalysis: Pd/CuI systems enable γ-C-H arylation at the pyridine ring (77% yield for 6.2.1a) without disturbing bromine substituents .
- Protection/Deprotection: Use THP (tetrahydropyranyl) groups to block reactive N-H sites during Suzuki-Miyaura cross-coupling .
Case Study:
- Step 1: Protect N1 with THP in this compound.
- Step 2: Perform Sonogashira coupling at C5 using Pd(PPh₃)₄/CuI to introduce alkynyl groups (yield: 68–72%) .
Q. Q5. How can computational methods guide the design of 3,4-dibromo derivatives for TRK inhibition?
Methodological Answer:
- Scaffold Hopping: Replace indole cores in known TRK inhibitors (e.g., entrectinib) with pyrazolo[3,4-b]pyridine to exploit π-π stacking with Phe669 .
- MD Simulations: Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) and resistance to gatekeeper mutations (e.g., TRKA-G667C) .
Data-Driven Optimization:
Q. Q6. What are the challenges in reconciling contradictory bioactivity data across studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., Hep G2 vs. MCF7) or endpoint metrics (IC₅₀ vs. GI₅₀).
- Solubility Artifacts: Poor aqueous solubility of dibromo derivatives (logP ≈ 3.5) may underreport activity in cell-based assays .
Resolution Strategies:
- Dose-Response Curves: Use normalized data (e.g., % inhibition at 10 µM) across multiple replicates.
- Counter-Screening: Test analogs in orthogonal assays (e.g., thermal shift vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
